5-chloro-N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)-1-phenylethyl]thiophene-2-carboxamide
Description
Properties
IUPAC Name |
5-chloro-N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)-1-phenylethyl]thiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN2O4S/c17-13-7-6-12(24-13)15(21)18-11(10-4-2-1-3-5-10)8-19-14(20)9-23-16(19)22/h1-7,11H,8-9H2,(H,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVMVMIXVCYPJNC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)N(C(=O)O1)CC(C2=CC=CC=C2)NC(=O)C3=CC=C(S3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)-1-phenylethyl]thiophene-2-carboxamide typically involves multi-step organic reactions. One common approach is to start with the thiophene ring and introduce the carboxamide group through an amide coupling reaction. The phenylethyl group can be added via a Friedel-Crafts alkylation, and the oxazolidinone moiety can be introduced through a cyclization reaction involving an appropriate precursor.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of high-throughput screening to identify the most efficient catalysts and reaction conditions, as well as the development of continuous flow processes to improve scalability.
Chemical Reactions Analysis
Types of Reactions
5-chloro-N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)-1-phenylethyl]thiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carboxamide group can be reduced to an amine.
Substitution: The chlorine atom on the thiophene ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid (mCPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or borane (BH3) can be used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted thiophenes depending on the nucleophile used.
Scientific Research Applications
Chemical Properties and Structure
The compound has a molecular formula of and a molecular weight of approximately 358.8 g/mol. Its structure consists of a thiophene moiety linked to an oxazolidine derivative, which contributes to its biological activity.
Indoleamine 2,3-Dioxygenase Inhibition
One of the primary applications of this compound is as an inhibitor of indoleamine 2,3-dioxygenase (IDO), an enzyme involved in the catabolism of tryptophan. IDO plays a crucial role in immune regulation and tumor-induced immunosuppression. By inhibiting IDO, this compound can potentially enhance the effectiveness of anti-cancer therapies by reversing immune suppression in tumor environments .
Case Study:
In preclinical studies, compounds similar to 5-chloro-N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)-1-phenylethyl]thiophene-2-carboxamide have shown promise in improving the efficacy of checkpoint inhibitors in cancer treatments. For instance, combining IDO inhibitors with PD-1/PD-L1 inhibitors has resulted in improved tumor regression rates in mouse models .
Anti-Cancer Activity
The compound exhibits direct anti-cancer properties by inducing apoptosis in cancer cells. Its mechanism involves the activation of apoptotic pathways and inhibition of cell proliferation.
Research Findings:
Studies have demonstrated that derivatives of this compound can significantly reduce the viability of various cancer cell lines, including breast and lung cancer cells. The efficacy varies depending on the concentration and exposure time .
Modulation of Immune Response
The ability to modulate immune responses makes this compound a candidate for treating conditions characterized by immune dysregulation, such as autoimmune diseases and chronic infections .
Mechanism:
By inhibiting IDO activity, the compound increases local concentrations of tryptophan, leading to enhanced T-cell activation and proliferation while reducing regulatory T-cell activity that typically suppresses immune responses .
Synergistic Effects with Other Therapies
This compound can be used synergistically with other therapeutic agents to enhance overall treatment outcomes. For example, its combination with chemotherapy agents has been shown to improve survival rates in preclinical models by mitigating the immunosuppressive effects commonly associated with chemotherapy .
Mechanism of Action
The mechanism of action of 5-chloro-N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)-1-phenylethyl]thiophene-2-carboxamide depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The oxazolidinone moiety can act as a pharmacophore, interacting with biological macromolecules through hydrogen bonding and hydrophobic interactions.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Rivaroxaban
- Structural Difference: Rivaroxaban substitutes the 1,3-oxazolidin-2,4-dione group with a 3-oxomorpholin-4-ylphenyl moiety at the oxazolidinone ring.
- Pharmacological Profile : As a Factor Xa inhibitor, rivaroxaban exhibits high oral bioavailability and selective binding to the enzyme’s active site, preventing thrombin generation . Clinical studies confirm its efficacy in reducing stroke risk in atrial fibrillation patients .
- Polymorphism : Rivaroxaban exists in multiple crystalline forms, with modifications influencing solubility and dissolution rates .
Segartoxaban
- Structural Difference: Segartoxaban (5-chloro-N-{(2S)-2-[2-methyl-3-(2-oxopyrrolidin-1-yl)benzene-1-sulfonamido]-3-(4-methylpiperazin-1-yl)-3-oxopropyl}thiophene-2-carboxamide) incorporates a sulfonamido-piperazinyl side chain instead of the oxazolidinone-dione system .
- Pharmacological Profile : Segartoxaban inhibits both Factor Xa and thrombin (Factor IIa), demonstrating dual anticoagulant activity. This broader mechanism may offer advantages in complex thrombotic conditions .
Triazine-Substituted Analogs
- Structural Difference : A patent describes a crystalline form of 5-chloro-N-({(5S)-2-oxo-3-[4-(5,6-dihydro-4H-[1,2,4]triazin-1-yl)phenyl]-1,3-oxazolidin-5-yl}methyl)thiophene-2-carboxamide methanesulfonate , replacing the dioxo-oxazolidin group with a triazine moiety .
- Methanesulfonate salt forms may optimize solubility for formulation .
Thiourea Derivatives
- Structural Difference : Compounds like 2-chloro-N-(methyl(1-phenylethyl)carbamothioyl)benzamide replace the thiophene-carboxamide group with a thiourea scaffold .
- Pharmacological Profile : These derivatives inhibit Mycobacterium tuberculosis growth by targeting InhA, a key enzyme in mycolic acid biosynthesis. Derivative 79 (2-chloro-N-(methyl(1-phenylethyl)carbamothioyl)benzamide) showed the highest antitubercular activity against resistant strains .
Complex Carboxamide Derivatives
- Example: 5-Chloro-N-(4-{(S)-5-[(5-chlorothiophene-2-carboxamido)methyl]-2-oxooxazolidin-3-yl}phenyl)-N-(2-{2-oxo-2-[({(S)-2-oxo-3-[4-(3-oxomorpholino)phenyl]oxazolidin-5-yl}methyl)amino]ethoxy}ethyl)thiophene-2-carboxamide .
- Structural Features : This compound combines dual thiophene-carboxamide groups and extended side chains.
- Potential Application: Such complexity may enhance pharmacokinetic properties or enable multi-target inhibition.
Structural and Pharmacokinetic Insights
Research Tools and Methodologies
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
